Infigratinib phosphate

描述

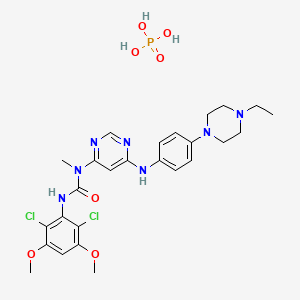

Infigratinib phosphate (BGJ-398 phosphate) is a selective, orally bioavailable small-molecule inhibitor of fibroblast growth factor receptors (FGFR1–3), with IC50 values of 0.9 nM, 1.4 nM, and 1.0 nM for FGFR1, FGFR2, and FGFR3, respectively. It exhibits 40-fold lower activity against FGFR4 and VEGFR2, and minimal inhibition of kinases such as Abl, Fyn, Kit, Lck, and Lyn . Approved by the FDA in 2021 for advanced cholangiocarcinoma (CCA) with FGFR2 fusions, infigratinib disrupts FGFR signaling, inhibiting tumor angiogenesis, proliferation, and survival . Its molecular formula is C26H34Cl2N7O7P (MW: 658.47), and it is stored as a powder at -20°C or dissolved in DMSO at -80°C .

Infigratinib’s clinical efficacy is demonstrated in FGFR-driven cancers. For example, in a phase 2 trial for tumor-induced osteomalacia (TIO), it reduced fibroblast growth factor 23 (FGF23), normalized blood phosphate, and suppressed phosphaturic mesenchymal tumor (PMT) activity . However, treatment-related adverse events (AEs) like hyperphosphatemia and ocular toxicity necessitate careful dosing adjustments, particularly in patients with renal or hepatic impairment .

准备方法

Detailed Synthesis Protocol

Coupling of Pyrimidine and Aniline Intermediates

The core structure of infigratinib is assembled through a nucleophilic aromatic substitution reaction. A mixture of 4-(4-ethylpiperazin-1-yl)aniline (1.0 g, 4.88 mmol) and (6-chloropyrimidin-4-yl)methylamine (1.81 g, 12.68 mmol) is heated to 150°C for 5 hours in the presence of hydrochloric acid (4N HCl in dioxane) . The reaction is monitored by thin-layer chromatography (TLC; R<sub>f</sub> = 0.21 in dichloromethane/methanol 93:7) and liquid chromatography-mass spectrometry (LC-MS; t<sub>R</sub> = 1.10 min) .

Table 1: Reaction Conditions for Pyrimidine-Aniline Coupling

| Parameter | Value |

|---|---|

| Temperature | 150°C |

| Time | 5 hours |

| Solvent | Dioxane |

| Acid Catalyst | 4N HCl |

| Molar Ratio (Aniline:Pyrimidine) | 1:2.6 |

Phosphate Salt Formation

The free base of infigratinib is converted to its phosphate salt by treatment with phosphoric acid. A suspension of infigratinib free base in water is stirred at 50°C, and a solution of phosphoric acid (73.5 g, 750 mmol) in water (2000 mL) is added incrementally . The resulting mixture is cooled to 5°C, inducing crystallization. The product is isolated via filtration and washed with cold isopropanol/water (2:1) .

Table 2: Phosphate Salt Formation Parameters

| Parameter | Value |

|---|---|

| Phosphoric Acid Equivalents | 750 mmol |

| Temperature | 50°C (reaction), 5°C (crystallization) |

| Solvent | Water |

| Yield | Not reported |

Purification and Characterization

Intermediate Purification

Silica gel column chromatography (DCM/methanol + 1% aqueous NH<sub>3</sub>, 9:1) is employed to purify intermediates such as 1-ethyl-4-(4-nitrophenyl)piperazine . This step ensures the removal of unreacted starting materials and byproducts, achieving a purity suitable for subsequent reactions.

Final Product Crystallization

This compound is isolated as a crystalline monophosphate form, confirmed by X-ray powder diffraction (XRPD) . The drug substance exhibits a melting point range of 190–198°C and a phosphate content of 14.9–15.3%, consistent with theoretical calculations .

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Melting Point | 190–198°C |

| Phosphate Content | 14.9–15.3% |

| Hygroscopicity | Non-hygroscopic |

| Solubility | Freely soluble in aqueous acidic media |

Scale-Up and Industrial Manufacturing

The commercial manufacturing process, as described in FDA submissions, involves:

-

Sequential Batch Processing : Three starting materials undergo five synthetic steps under Good Manufacturing Practice (GMP) conditions .

-

Quality Control : Specifications include limits for impurities (e.g., ≤0.15% for specified degradants) and residual solvents .

-

Stability : A 24-month retest period is supported by stability studies under controlled storage conditions .

Analytical Methods

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with UV detection is used to assess purity, while LC-MS confirms molecular weight (658.47 g/mol) .

Spectroscopic Characterization

<sup>1</sup>H NMR and <sup>13</sup>C NMR verify structural integrity, with key peaks corresponding to the piperazine, pyrimidine, and urea moieties .

化学反应分析

Metabolic Pathways

Infigratinib undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 (94%) and FMO3 (6%) . Key metabolites include:

| Metabolite | Contribution to Activity | Metabolic Pathway |

|---|---|---|

| BHS697 | 16–33% | CYP3A4 oxidation |

| CQM157 | 9–12% | Phase I/II |

Both metabolites retain FGFR inhibitory activity, with BHS697 undergoing further CYP3A4-mediated oxidation .

FGFR Inhibition

Infigratinib competitively inhibits ATP binding to FGFR kinases, with IC₅₀ values:

| Target | IC₅₀ (nM) |

|---|---|

| FGFR1 | 0.9 |

| FGFR2 | 1.4 |

| FGFR3 | 1.0 |

| FGFR4 | 60 |

Data derived from kinase assays using recombinant FGFR isoforms .

CYP2J2 Inactivation

Infigratinib acts as a reversible inhibitor and mechanism-based inactivator of CYP2J2 (cytochrome P450 enzyme), critical in cardiovascular drug metabolism. Key findings:

-

Substrate depletion assay: INF (1 µM) showed 95% depletion by CYP2J2 in 90 minutes .

-

Partition ratio (moles inactivated enzyme per mole INF): 0.8–1.2 .

Solubility and Stability

-

Stability : Degrades under strong acidic/basic conditions; stable in solid form at room temperature .

Drug-Drug Interactions

-

Aluminium phosphate : Reduces serum infigratinib levels via adsorption .

-

CYP3A4 Inducers/Inhibitors : Alter infigratinib exposure (e.g., rifampin decreases AUC by 60%) .

Biochemical Effects

Infigratinib’s FGFR inhibition increases serum phosphate by blocking FGF23 signaling, a hormone regulating renal phosphate excretion . Clinical trials reported:

Analytical Characterization

科学研究应用

Cholangiocarcinoma Treatment

Infigratinib has received FDA approval for the treatment of unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements. Key findings from clinical studies include:

- Response Rates : In a phase II study, the overall response rate was reported at 23%, with a median progression-free survival of 7.3 months .

- Adverse Effects : Hyperphosphatemia was the most common side effect, observed in approximately 77% of patients .

Tumor-Induced Osteomalacia

Infigratinib has shown promise in treating tumor-induced osteomalacia (TIO), a rare paraneoplastic syndrome characterized by ectopic production of fibroblast growth factor 23 (FGF23). A recent phase II trial included:

- Study Design : Four adults with TIO were treated daily with infigratinib for up to 24 weeks .

- Biochemical Response : All patients exhibited a significant reduction in intact FGF23 levels and normalization of blood phosphate and 1,25-dihydroxyvitamin D levels during treatment. However, these effects reverted after discontinuation of therapy .

- Adverse Events : Mild to moderate dose-limiting adverse events were reported, with no serious adverse events noted .

Case Study 1: Metastatic Tumor-Induced Osteomalacia

In a patient with metastatic TIO, treatment with infigratinib resulted in:

- Significant Decrease in FGF23 : The patient's FGF23 levels normalized during treatment.

- Imaging Results : PET/CT scans indicated decreased activity of phosphaturic mesenchymal tumors without changes in size .

Case Study 2: Cholangiocarcinoma Patient Response

A cohort study involving patients with cholangiocarcinoma demonstrated that:

- Overall Survival : Patients experienced variable responses, highlighting the need for biomarkers to predict treatment efficacy.

- Quality of Life Improvements : Patients reported improvements in quality of life metrics during treatment, despite experiencing common adverse effects like hyperphosphatemia and fatigue .

Table 1: Clinical Trial Outcomes for Infigratinib

| Study Type | Indication | Total Patients | Overall Response Rate | Median Progression-Free Survival | Common Adverse Effects |

|---|---|---|---|---|---|

| Phase II | Cholangiocarcinoma | N/A | 23% | 7.3 months | Hyperphosphatemia (77%) |

| Phase II (Open-label) | Tumor-Induced Osteomalacia | 4 | N/A | N/A | Mild to moderate AEs |

作用机制

恩菲格拉替尼磷酸盐通过抑制 FGFR 信号通路发挥作用。FGFR 是酪氨酸激酶受体,在各种细胞过程中起着至关重要的作用。恩菲格拉替尼磷酸盐与 FGFR 的 ATP 结合位点结合,阻止下游信号分子的磷酸化和激活。 这种抑制导致 FGFR 扩增、突变或融合的癌细胞中细胞增殖减少和凋亡增加 .

相似化合物的比较

Comparison with Similar FGFR Inhibitors

FGFR inhibitors are classified by selectivity, mechanism, and clinical applications. Below, infigratinib is compared to pemigatinib, erdafitinib, futibatinib, and RLY-4008 (Table 1).

Selectivity and Mechanism of Action

- Infigratinib : Potently inhibits FGFR1–3 (IC50 <2 nM) but spares FGFR3. It is a type I½ inhibitor, binding the inactive DFG-out conformation of FGFR .

- Erdafitinib: A pan-FGFR inhibitor (FGFR1–4 IC50: 1.2–3.6 nM) and type I½ inhibitor, approved for urothelial carcinoma .

- Pemigatinib : Selective for FGFR1–3 (IC50: 0.4–1.2 nM), approved for CCA with FGFR2 fusions .

- Futibatinib : Covalent (irreversible) FGFR1–4 inhibitor (IC50: 1.2–3.6 nM), effective against resistance mutations .

- RLY-4008 : First highly selective FGFR2 inhibitor (IC50: 0.5 nM), active across FGFR2 alterations and resistance mutations, with minimal FGFR1/3/4 off-target effects .

Clinical Efficacy in Cholangiocarcinoma (CCA)

*Preclinical data for RLY-4006.

Key Findings :

- Infigratinib and pemigatinib show comparable ORR and PFS in FGFR2-fusion CCA, but infigratinib’s higher hyperphosphatemia incidence (85%) reflects broader FGFR1–3 inhibition .

- RLY-4008’s FGFR2 specificity eliminates hyperphosphatemia, a common on-target AE caused by renal FGFR1 blockade .

Resistance and Differentiation Effects

生物活性

Infigratinib phosphate, a potent inhibitor of fibroblast growth factor receptors (FGFRs), has emerged as a significant therapeutic agent in oncology, particularly for tumors with FGFR alterations. This article delves into its biological activity, mechanisms of action, clinical efficacy, and associated adverse effects, supported by relevant case studies and data tables.

Infigratinib functions primarily as a reversible, non-competitive inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4. It binds to the ATP-binding cleft between the kinase lobes of FGFRs, inhibiting autophosphorylation and subsequent downstream signaling pathways that promote cell proliferation and survival in cancer cells. This mechanism is crucial for its effectiveness against malignancies characterized by FGFR mutations or fusions, such as cholangiocarcinoma and tumor-induced osteomalacia (TIO) .

Cholangiocarcinoma

Infigratinib has shown promising results in clinical trials for patients with cholangiocarcinoma harboring FGFR2 alterations. A pivotal phase II study reported the following outcomes:

- Overall Response Rate (ORR) : 23%, including one complete response and several partial responses.

- Median Duration of Response : 5.5 months, with a range from 0.03 to 28.3 months.

- Progression-Free Survival (PFS) : Median PFS was approximately 6.9 months for patients with FGFR2 fusions .

Table 1 summarizes the clinical outcomes from various studies:

| Study | Population | ORR (%) | Median PFS (months) | Common AEs |

|---|---|---|---|---|

| Phase II Trial | Cholangiocarcinoma with FGFR2 fusions | 23 | 6.9 | Hyperphosphatemia (60%) |

| TIO Study | Patients with TIO | N/A | N/A | Mild to moderate AEs |

Tumor-Induced Osteomalacia (TIO)

In a small cohort study involving four adults with TIO, infigratinib treatment resulted in:

- Reduction in FGF23 Levels : Significant decreases were observed.

- Normalization of Blood Phosphate Levels : Indicating effective modulation of phosphate metabolism.

- Tumor Activity Suppression : PET scans demonstrated reduced activity without significant tumor size changes .

Adverse Effects

The most frequently reported adverse effects associated with infigratinib include:

- Hyperphosphatemia : Elevated phosphate levels were noted in up to 90% of patients.

- Other laboratory abnormalities included increased creatinine (93%), elevated alkaline phosphatase (54%), and decreased hemoglobin (53%) .

Table 2 lists common adverse events observed during clinical trials:

| Adverse Event | Incidence (%) |

|---|---|

| Hyperphosphatemia | 90 |

| Increased Creatinine | 93 |

| Decreased Hemoglobin | 53 |

| Ocular AEs | Variable |

Case Study: Cholangiocarcinoma Patient

A patient treated with infigratinib exhibited an ORR of 36% with notable side effects including hyperphosphatemia. The patient had previously undergone gemcitabine-based chemotherapy without success. This case highlights the potential of infigratinib as a second-line therapy for patients with refractory cholangiocarcinoma .

Case Study: TIO Patients

In another case series involving four patients with TIO, treatment led to biochemical improvements but did not achieve sustained remission after discontinuation. This suggests that while infigratinib can effectively manage symptoms and biochemical markers, long-term efficacy may be limited .

常见问题

Basic Research Questions

Q. What is the molecular mechanism of infigratinib phosphate in targeting FGFR isoforms, and how does its selectivity profile compare to other FGFR inhibitors?

this compound is a pan-FGFR inhibitor with distinct selectivity for FGFR1–3 over FGFR4 (IC50: 0.9 nM, 1.4 nM, 1 nM, and 60 nM for FGFR1–4, respectively). Its selectivity is determined via kinase assays using recombinant enzymes and BaF3 cell proliferation models, where it shows >400-fold selectivity over VEGFR2, KIT, and LYN . Methodologically, researchers should use in vitro kinase profiling and cell-based assays (e.g., FGFR-dependent BaF3 cells) to validate isoform-specific activity.

Q. How should researchers design experiments to assess infigratinib's efficacy in FGFR-driven cancer models?

- Cell-based models : Use FGFR-mutated or fusion-positive cell lines (e.g., endometrial cancer cells) and measure proliferation inhibition via MTT assays (IC50 typically <1.5 µM) .

- In vivo models : Employ xenograft models (e.g., FGFR2-mutant endometrial cancer) with oral dosing (20 mg/kg in PEG300/D5W). Monitor tumor growth inhibition and pharmacokinetic parameters (e.g., AUC, bioavailability: 32%) .

Q. What are the key biochemical assays to confirm FGFR inhibition and off-target effects?

- Kinase activity assays : Measure IC50 values using recombinant FGFR1–4 enzymes.

- Off-target profiling : Screen against a panel of 100+ kinases (e.g., FYN, LCK, YES) at 1–10 µM concentrations to confirm selectivity .

- Phosphate homeostasis : Monitor serum phosphate levels in animal studies, as FGFR inhibition can alter renal phosphate reabsorption .

Advanced Research Questions

Q. How can researchers address contradictions in infigratinib's hyperphosphatemia data across preclinical and clinical studies?

Preclinical studies in mice show no significant changes in FGF23 or phosphate levels at low doses (0.2–0.5 mg/kg) , whereas clinical trials report grade 3–4 hypophosphatemia (13%) and hyperphosphatemia (31%) . To resolve this:

- Conduct dose-escalation studies in animal models to identify threshold doses for phosphate dysregulation.

- Use longitudinal monitoring of phosphate homeostasis markers (e.g., FGF23, renal phosphate excretion) in clinical cohorts .

Q. What experimental strategies are recommended to overcome resistance to infigratinib in FGFR-altered cancers?

Resistance mechanisms include FGFR gatekeeper mutations (e.g., V564F) or activation of bypass pathways (e.g., EGFR/MAPK). Methodological approaches:

- Combinatorial therapy : Pair infigratinib with MEK inhibitors (e.g., trametinib) in in vitro synergy assays.

- CRISPR screens : Identify co-dependent genes in resistant cell lines .

Q. How should researchers optimize infigratinib dosing regimens to balance efficacy and toxicity in translational studies?

- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Use data from xenograft studies (e.g., plasma clearance: 3.3 L/h/kg) to simulate human dosing .

- Intermittent dosing : Test pulsed regimens (e.g., 1 mg/kg every 3 days) to mitigate hyperphosphatemia while maintaining efficacy .

Q. Methodological Recommendations

- In vitro selectivity : Use BaF3 cell lines transfected with FGFR isoforms to replicate clinical resistance patterns .

- Data analysis : Apply ANOVA for dose-response comparisons and Kaplan-Meier survival analysis in in vivo studies .

- Safety monitoring : Include renal function tests (e.g., serum creatinine) in preclinical trials to anticipate clinical adverse events .

属性

IUPAC Name |

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31Cl2N7O3.H3O4P/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-5(2,3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQNHCGYHLSITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34Cl2N7O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310746-10-1 | |

| Record name | Infigratinib phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310746101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INFIGRATINIB PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58BH47BV6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。